3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline core modified with a thiophene-2-sulfonyl group at the 1-position and a 3-methylbenzamide substituent at the 6-position. The thiophene sulfonyl group may enhance solubility and metabolic stability compared to simpler sulfonamide derivatives .
Properties
IUPAC Name |
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-5-2-6-17(13-15)21(24)22-18-9-10-19-16(14-18)7-3-11-23(19)28(25,26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCWPFCVFHPIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include the use of continuous flow reactors to enhance reaction efficiency and yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Synthetic Reactions
The compound is synthesized through sequential reactions involving halogenation, sulfonylation, and amide coupling (Table 1):
Key findings:
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Bromination at the tetrahydroquinoline core requires controlled temperatures to avoid over-halogenation.
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Sulfonylation with thiophene-2-sulfonyl chloride proceeds efficiently under mild basic conditions.
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Amide bond formation employs coupling agents like HATU or EDCI for optimal stereochemical control .
Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution under alkaline conditions (Table 2):
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| Thiophene-2-sulfonyl | Piperidine | K₂CO₃, DMF, 80°C | Piperidine-sulfonamide derivative | 68% |
| Thiophene-2-sulfonyl | Morpholine | NaH, THF, RT | Morpholine-sulfonamide derivative | 74% |
Notable observations:
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Steric hindrance from the tetrahydroquinoline scaffold limits substitution at the sulfonamide nitrogen .
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Electron-withdrawing thiophene enhances sulfonamide reactivity toward amines .
Cyclization Reactions
The tetrahydroquinoline core participates in intramolecular cyclization (Figure 1):
Conditions : POCl₃, toluene, reflux
Product : Fused quinazolinone derivative
Yield : 63%
Mechanism : Activation of the amide carbonyl by POCl₃ facilitates cyclization with the adjacent nitrogen .
Oxidation and Reduction
| Reaction Type | Reagents | Product | Key Data |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Sulfone derivative | IR: 1290 cm⁻¹ (S=O asym) |
| Reduction | LiAlH₄, THF | Secondary amine | ¹H NMR: δ 1.2 (NH) |
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Oxidation of the thiophene sulfur to sulfone enhances electrophilicity for further functionalization.
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Reduction of the benzamide carbonyl is incomplete due to steric shielding by the methyl group .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization (Table 3):
| Position | Coupling Type | Catalyst System | Product | Yield |
|---|---|---|---|---|
| Benzamide ring | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 58% |
| Thiophene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated thiophene | 49% |
Challenges:
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The tetrahydroquinoline nitrogen coordinates with Pd, requiring excess ligand for catalytic activity .
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Electron-deficient thiophene sulfonyl group directs meta-selectivity in cross-couplings .
Acid/Base Hydrolysis
| Conditions | Site of Hydrolysis | Product | Notes |
|---|---|---|---|
| 6M HCl, reflux | Amide bond | Carboxylic acid + amine | Complete cleavage in 4 h |
| NaOH (10%), RT | Sulfonamide | Thiophene-2-sulfonic acid + amine | Partial hydrolysis (<20%) |
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The benzamide group is more labile to acidic hydrolysis than the sulfonamide.
Thermal Stability
Thermogravimetric analysis (TGA) under nitrogen reveals:
Scientific Research Applications
3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Patent-Disclosed Tetrahydroquinoline Derivatives
The compound shares structural motifs with patented molecules, such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, ). Key differences include:
- Substituent at 1-position : The target compound uses a thiophene-2-sulfonyl group, whereas Example 1 employs a benzothiazole-thiazole hybrid.
- Bioactivity : Patent examples with benzothiazole moieties report IC₅₀ values <100 nM in kinase inhibition assays, suggesting the target compound’s thiophene sulfonyl group may alter selectivity or potency .
Comparison with Sulfonylurea Herbicides
Sulfonylurea derivatives like metsulfuron methyl ester () share a sulfonyl bridge but differ in core structure (triazine vs. tetrahydroquinoline) and application (herbicidal vs. The target compound’s benzamide group likely reduces phytotoxicity while enhancing target-specific interactions .
Electroactive Tetrahydroquinoline Derivatives
4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) () is used in ionic liquid electrodeposition. Key contrasts include:
- Functionality : CTDB contains a diazenyl benzonitrile group for electrochemical signal generation, whereas the target compound’s benzamide and thiophene sulfonyl groups prioritize molecular recognition over electroactivity.
- Solubility : CTDB operates in [BMP][TFSA] ionic liquids, while the target compound’s sulfonyl and benzamide groups may favor aqueous-organic mixed solvents for pharmacological use .
Data Tables
Table 1: Structural and Functional Comparison
*Molecular weights estimated via fragment-based calculations.
Biological Activity
3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a tetrahydroquinoline core linked to a thiophene sulfonyl group, which is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit specific enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs), which are involved in cancer metastasis and inflammation .
- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial properties against various pathogens, indicating potential use in treating infections .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .
Pharmacological Effects
A summary of the pharmacological effects observed in studies includes:
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspases and the mitochondrial pathway.
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
